1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration.
Cyclization: Formation of the isoquinoline ring through intramolecular cyclization reactions.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-phenyl-
- 1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-phenyl-
Uniqueness
1-Propanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2,3-diphenyl- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H27NO3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,3-diphenylpropan-1-one |
InChI |
InChI=1S/C26H27NO3/c1-29-24-16-21-13-14-27(18-22(21)17-25(24)30-2)26(28)23(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,16-17,23H,13-15,18H2,1-2H3 |
InChI Key |
DRSDLTFJRNRLDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.